molecular formula C26H32BrF3N8O B1574441 XL-820

XL-820

Cat. No. B1574441
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.

Scientific Research Applications

Quantitative Characterization of Therapeutic Index

  • A study examined the therapeutic index of Oxybutynin XL, which is crucial for evaluating safe and effective dosage regimens. The study utilized mixed-effects modeling to understand the dose-efficacy and dose-side effect curves of Oxybutynin XL, highlighting its development for controlled-release oral formulation (Gupta et al., 1999).

Application in Treatment of Drug Dependence

  • Research into TRK-820, a novel opioid κ receptor agonist, has shown potential for treating drug dependence. This compound demonstrated high selectivity for opioid κ receptors and was effective in suppressing the rewarding effects induced by morphine and cocaine, as well as attenuating nicotine-withdrawal aversion (Hasebe et al., 2004).

Advances in Cancer Treatment

  • DS-8201a, a novel HER2-Targeting ADC with a topoisomerase I inhibitor, showed promising antitumor efficacy. This drug was effective in HER2-positive gastric cancer models and also in T-DM1–insensitive patient-derived xenograft (PDX) models with high HER2 expression (Ogitani et al., 2016).

Antinociceptive Effects

  • TRK-820, a κ-opioid receptor agonist, has been researched for its potent antinociceptive effects. This compound is significantly more potent than traditional pain relief medications like morphine, indicating its potential in pain management (Endoh et al., 1999).

Heart Failure Management

  • A study on Metoprolol CR/XL in chronic heart failure demonstrated that this drug could lower mortality in patients with decreased ejection fraction and symptoms of heart failure, marking a significant advancement in cardiovascular disease management (Hjalmarson et al., 1999).

Novel Approaches in Solid Tumor Treatment

  • AMG 820, a monoclonal anti-colony-stimulating factor 1 receptor antibody, was explored for its potential in treating advanced solid tumors. The study focused on the safety, pharmacokinetics, and antitumor activity of AMG 820 (Papadopoulos et al., 2017).

Bystander Killing Effect in Tumor Treatment

  • Research into DS-8201a also revealed its bystander killing effect in tumors with HER2 heterogeneity. This effect was due to the highly membrane-permeable payload of DS-8201a, which was beneficial in treating tumors unresponsive to other therapies (Ogitani et al., 2016).

Pharmacokinetic and Pharmacodynamic Modeling

  • The study on DS-8201a included the application of population pharmacokinetic and exposure-response modeling, predicting a 50% objective response rate in patients with heavily pretreated breast cancer. This modeling is critical for dose selection in phase 2 trials (Yoshihara et al., 2017).

properties

Molecular Formula

C26H32BrF3N8O

Appearance

Solid powder

synonyms

XL820;  XL 820;  XL-820;  XL820001; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.